molecular formula C12H16N4O4S B6549926 methyl 3-((7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate CAS No. 1040669-10-0

methyl 3-((7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate

Cat. No.: B6549926
CAS No.: 1040669-10-0
M. Wt: 312.35 g/mol
InChI Key: UEWPGLAVKXFKAK-UHFFFAOYSA-N
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Description

Methyl 3-((7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate is a complex organic compound with a unique structure that includes a purine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-((7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the purine derivative, which is then modified to introduce the thio and ester groups.

    Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the required purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include:

    Bulk Synthesis: Large quantities of starting materials are reacted in reactors under optimized conditions.

    Continuous Monitoring: The reaction progress is continuously monitored using analytical techniques to ensure the desired product is formed.

    Purification and Quality Control: The product is purified and subjected to rigorous quality control tests to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.

    Substitution: The thio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution Reactions: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 3-((7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral or anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-((7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-((7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate is unique due to its specific ethyl and propanoate groups, which confer distinct chemical and biological properties compared to its analogs. These differences can affect its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Biological Activity

Methyl 3-((7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate is a compound of interest due to its potential biological activities. This article explores its chemical structure, synthesis, and various biological effects based on existing literature.

Chemical Structure

The compound can be represented by the following molecular formula:

  • Molecular Formula : C19H22N4O4S
  • Linear Formula : C19H22N4O4S\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}_{4}\text{S}

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure the formation of the desired purine derivative. Specific methodologies for synthesis are often detailed in chemical literature and patents but are not extensively covered in the current search results.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds similar to this compound. For instance:

  • Inhibition of Bacterial Growth : Derivatives with similar purine structures have shown varying degrees of effectiveness against bacteria such as Escherichia coli and Bacillus subtilis. In one study, certain derivatives inhibited the growth of these bacteria effectively at specific concentrations .
  • Antifungal Activity : Other derivatives were effective against fungal pathogens like C. gloeosporioides and P. infestans, indicating a broad spectrum of antimicrobial activity .

Cytotoxicity Studies

Research into the cytotoxic effects of purine derivatives has indicated that while some compounds exhibit significant antimicrobial properties, they may also present cytotoxic effects at higher concentrations. Studies have utilized cell lines to evaluate the safety profile of these compounds.

Case Studies

  • Case Study on Antimicrobial Screening : A dissertation highlighted a high-throughput screening method that assessed various natural products for their ability to inhibit type III secretion systems in pathogenic bacteria. This method could potentially apply to evaluating the biological activity of this compound as well .
  • Comparative Analysis : A comparative study involving various purine derivatives demonstrated that modifications to the purine ring significantly influenced biological activity. This suggests that this compound could be optimized for enhanced efficacy through structural modifications .

Summary Table of Biological Activities

Activity Type Effectiveness Target Organisms Reference
AntimicrobialModerate to HighE. coli, B. subtilis
AntifungalModerateC. gloeosporioides, P. infestans
CytotoxicityVariableCell lines

Properties

IUPAC Name

methyl 3-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O4S/c1-4-16-8-9(15(2)11(19)14-10(8)18)13-12(16)21-6-5-7(17)20-3/h4-6H2,1-3H3,(H,14,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWPGLAVKXFKAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1SCCC(=O)OC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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